3,3,4-Trimethyl-5-oxobicyclo[2.2.2]octane-1-carboxylic acid
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Overview
Description
3,3,4-Trimethyl-5-oxobicyclo[222]octane-1-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes a bicyclo[222]octane core
Preparation Methods
The synthesis of 3,3,4-Trimethyl-5-oxobicyclo[2.2.2]octane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by the reaction of 3,3,4-trimethylcyclohexanone with ethyl chloroformate, followed by cyclization in the presence of a base . Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3,3,4-Trimethyl-5-oxobicyclo[2.2.2]octane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group, to form esters, amides, or other derivatives.
Scientific Research Applications
3,3,4-Trimethyl-5-oxobicyclo[2.2.2]octane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3,3,4-Trimethyl-5-oxobicyclo[2.2.2]octane-1-carboxylic acid exerts its effects depends on its interaction with molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of specific products through enzyme-catalyzed reactions. The pathways involved may include oxidation-reduction reactions, hydrolysis, and other metabolic processes.
Comparison with Similar Compounds
3,3,4-Trimethyl-5-oxobicyclo[2.2.2]octane-1-carboxylic acid can be compared with other similar compounds, such as:
1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid: This compound has a similar bicyclic structure but differs in the position and nature of functional groups.
1,3-Dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid: Another related compound with variations in the methyl and carboxylic acid group positions.
The uniqueness of 3,3,4-Trimethyl-5-oxobicyclo[22
Properties
Molecular Formula |
C12H18O3 |
---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
3,3,4-trimethyl-5-oxobicyclo[2.2.2]octane-1-carboxylic acid |
InChI |
InChI=1S/C12H18O3/c1-10(2)7-12(9(14)15)5-4-11(10,3)8(13)6-12/h4-7H2,1-3H3,(H,14,15) |
InChI Key |
PUQLHGDQHCQSQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CCC1(C(=O)C2)C)C(=O)O)C |
Origin of Product |
United States |
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